Bis(2-ethylhexyl) 3,3'-thiodipropionate chemical structure and properties
Bis(2-ethylhexyl) 3,3'-thiodipropionate chemical structure and properties
An In-depth Technical Guide to Bis(2-ethylhexyl) 3,3'-thiodipropionate
Authored by: A Senior Application Scientist
Foreword
In the landscape of industrial chemistry, the pursuit of stability and longevity in materials is paramount. Oxidation, a relentless and ubiquitous process, stands as a primary antagonist, degrading polymers, lubricants, and other organic materials, thereby curtailing their functional lifespan. This guide is dedicated to a critical molecule in the chemist's arsenal against such degradation: Bis(2-ethylhexyl) 3,3'-thiodipropionate. Known for its role as a potent secondary antioxidant, this compound is integral to the formulation of high-performance materials. This document provides a comprehensive exploration of its chemical architecture, physicochemical characteristics, mechanisms of action, and applications, tailored for researchers, scientists, and professionals in drug development and material science who require a deep, functional understanding of this versatile stabilizer.
Core Identity and Chemical Structure
Bis(2-ethylhexyl) 3,3'-thiodipropionate is a diester formed from 3,3'-thiodipropionic acid and 2-ethylhexanol.[1][2] Its molecular structure is key to its function, featuring a central sulfur atom flanked by two propionate ester chains, each terminating in a bulky, branched 2-ethylhexyl group.
Key Identifiers:
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IUPAC Name: 1,1′-Bis(2-ethylhexyl) 3,3′-thiobis[propanoate][1]
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Synonyms: Di-2-ethylhexyl 3,3'-thiodipropionate, Bis(2-ethylhexyl) thiodipropionate[1][2]
The branched alkyl chains (2-ethylhexyl groups) confer excellent solubility and compatibility in a wide range of organic matrices, particularly non-polar polymers like polyolefins and in various lubricants. The thioether linkage is the functional heart of the molecule, responsible for its antioxidant properties.
Caption: Chemical structure of Bis(2-ethylhexyl) 3,3'-thiodipropionate.
Synthesis Pathway: An Overview
The industrial synthesis of Bis(2-ethylhexyl) 3,3'-thiodipropionate is typically achieved through a direct esterification process. This reaction involves the condensation of 3,3'-thiodipropionic acid with two equivalents of 2-ethylhexanol. The reaction is generally catalyzed by an acid catalyst and driven to completion by the removal of water, a byproduct of the esterification.
The choice of 2-ethylhexanol is strategic; its branched structure provides steric hindrance that can enhance thermal stability, while its long alkyl chain ensures high compatibility with hydrocarbon-based materials.
Caption: Generalized workflow for the synthesis of Bis(2-ethylhexyl) 3,3'-thiodipropionate.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, processing, and performance. Bis(2-ethylhexyl) 3,3'-thiodipropionate is a viscous liquid with low volatility, making it suitable for high-temperature applications.
| Property | Value | Reference |
| Molecular Weight | 402.63 g/mol | [2][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Boiling Point | 478.6 °C; 180°C/0.03mmHg | [1][5] |
| Density | 0.974 g/cm³ | [1] |
| Flash Point | 214.9 °C | [1] |
| Refractive Index | 1.47 | [1] |
| Vapor Pressure | 2.55E-09 mmHg at 25°C | [1] |
| Purity | ≥96.0% | [5] |
Mechanism of Action: The Role of a Secondary Antioxidant
Bis(2-ethylhexyl) 3,3'-thiodipropionate functions as a hydroperoxide decomposer, a type of secondary or synergistic antioxidant. Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals directly, thiodipropionate esters target and neutralize hydroperoxides (ROOH). These hydroperoxides are intermediate products of oxidation that, if left unchecked, decompose into highly reactive and destructive alkoxy (RO•) and hydroxyl (•OH) radicals, propagating the degradation cascade.
The thioether sulfur in the molecule is oxidized by the hydroperoxide, converting it into non-radical, stable products like alcohols. This process effectively breaks the auto-oxidation cycle.
Caption: Mechanism of hydroperoxide decomposition by thiodipropionate esters.
This functionality makes it an excellent synergistic partner for primary antioxidants. The primary antioxidant scavenges initial radicals, while the thiodipropionate "cleans up" the hydroperoxides that inevitably form, providing a more comprehensive and durable stabilization system.
Core Applications and Field Insights
The unique properties of Bis(2-ethylhexyl) 3,3'-thiodipropionate make it a valuable additive in numerous industrial applications.
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Polymer and Plastics Stabilization: It is widely used as a thermal stabilizer in polymers such as polypropylene (PP), polyethylene (PE), and polyvinyl chloride (PVC).[5] During high-temperature processing (extrusion, molding), it prevents oxidative degradation, thereby preserving the mechanical properties (e.g., tensile strength, impact resistance) and aesthetic qualities (e.g., color) of the final product.[5]
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Lubricants and Greases: In lubricant formulations, it acts as an antioxidant to prevent oxidative thickening and the formation of sludge and varnish.[5][6] This enhances the thermal stability and extends the service life of the lubricant, ensuring smoother performance in machinery and engines.[5]
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Food Packaging: Thiodipropionate esters, such as dilauryl and distearyl thiodipropionate, are permitted for use in food packaging materials to protect the food from oxidation.[6][7] While Bis(2-ethylhexyl) phthalate (DEHP) has been a focus of study in food packaging due to migration concerns, thiodipropionate-based antioxidants are valued for their protective qualities.[8][9] It is crucial to distinguish Bis(2-ethylhexyl) 3,3'-thiodipropionate from the structurally different and more scrutinized phthalate plasticizers.[10]
Safety and Toxicological Profile
The safety of any chemical additive is of utmost importance. Toxicological data on thiodipropionic acid and its various dialkyl esters suggest a favorable safety profile for their intended applications.
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Acute Toxicity: Studies on analogous compounds like dilauryl thiodipropionate (DLTDP) indicate low acute oral toxicity.[11][12]
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Irritation and Sensitization: Thiodipropionic acid (TDPA) and DLTDP were found to be non-irritating to animal skin or eyes and were not sensitizers.[11][12] Clinical tests on formulations containing DLTDP showed some evidence of irritation but no sensitization or photosensitization.[11][12]
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Genotoxicity and Reproductive Effects: Genotoxicity studies for TDPA and DLTDP have been negative.[11][12] TDPA was not found to be a teratogen or a reproductive toxicant in animal studies.[11][12]
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that data from DLTDP can be reasonably extrapolated to other dialkyl esters, finding them safe for use in cosmetic products when formulated to be non-irritating.[11]
Experimental Protocol: Evaluating Antioxidant Efficacy in a Polyolefin Matrix
To ensure trustworthiness, protocols must be self-validating. This protocol outlines a method to quantify the stabilizing effect of Bis(2-ethylhexyl) 3,3'-thiodipropionate in a polypropylene (PP) formulation, using industry-standard analytical techniques.
Objective: To determine the efficacy of Bis(2-ethylhexyl) 3,3'-thiodipropionate as a thermal stabilizer in polypropylene during multi-pass extrusion, simulating recycling and long-term thermal stress.
Materials & Reagents:
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Polypropylene (PP) homopolymer powder (unstabilized)
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Primary Antioxidant: Tris(2,4-di-tert-butylphenyl)phosphite
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Secondary Antioxidant: Bis(2-ethylhexyl) 3,3'-thiodipropionate
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Control: Unstabilized PP
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Formulation A: PP + 0.1% Primary Antioxidant
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Formulation B: PP + 0.1% Primary Antioxidant + 0.2% Bis(2-ethylhexyl) 3,3'-thiodipropionate
Methodology:
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Compounding:
-
Dry-blend the PP powder with the specified antioxidant packages for each formulation.
-
Melt-compound each formulation using a twin-screw extruder at a set temperature profile (e.g., 200-230°C).
-
Pelletize the extruded strands. This is considered "Pass 1."
-
-
Multi-Pass Extrusion (Accelerated Aging):
-
Re-extrude the pellets from Pass 1 under the same conditions for a total of 5 passes.
-
Collect pellet samples after Pass 1, Pass 3, and Pass 5 for analysis.
-
-
Analytical Testing:
-
Melt Flow Index (MFI): Measure the MFI (g/10 min) of the pellets from each pass according to ASTM D1238. An increase in MFI indicates polymer chain scission (degradation). A stable MFI indicates effective stabilization.
-
Colorimetry: Measure the yellowness index (YI) of compression-molded plaques made from the pellets of each pass using a spectrophotometer according to ASTM E313. An increase in YI signifies thermo-oxidative degradation.
-
Self-Validation & Expected Outcomes:
-
The Control sample should show a significant increase in MFI and YI with each extrusion pass, confirming the degradation process.
-
Formulation A should exhibit better stability than the Control, but will likely still show a gradual increase in MFI and YI, as the primary antioxidant is consumed.
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Formulation B , containing the synergistic blend, is expected to show the highest stability: the lowest change in MFI and YI across the 5 passes. This demonstrates the superior hydroperoxide-decomposing efficacy of Bis(2-ethylhexyl) 3,3'-thiodipropionate in protecting the primary antioxidant and the polymer.
Caption: Workflow for evaluating the antioxidant efficacy in a polymer matrix.
References
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Bis(2-ethylhexyl) 3,3'-Thiodipropionate, 25g, Each - CP Lab Safety. CP Lab Safety. Available at: [Link]
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BIS(2-ETHYLHEXYL) 3,3'-THIODIP - Scientific Sales. Scientific Sales Inc. Available at: [Link]
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Bis(2-ethylhexyl) 3,3'-Thiodipropionate - MySkinRecipes. MySkinRecipes. Available at: [Link]
-
Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics. International Journal of Toxicology. Available at: [Link]
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Final Safety Assessment of Thiodipropionic Acid and Its Dialkyl Esters as Used in Cosmetics. ResearchGate. Available at: [Link]
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Food and Drug Administration, HHS § 181.27 - GovInfo. GovInfo. Available at: [Link]
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Food Packaging and Bisphenol A and Bis(2-Ethyhexyl) Phthalate Exposure: Findings from a Dietary Intervention - NIH. National Institutes of Health. Available at: [Link]
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Food packaging and bisphenol A and bis(2-ethyhexyl) phthalate exposure: findings from a dietary intervention - PubMed. PubMed. Available at: [Link]
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Bis(2-ethylhexyl) terephthalate - Wikipedia. Wikipedia. Available at: [Link]
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